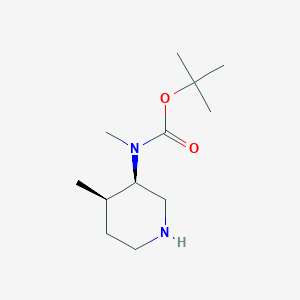
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Übersicht
Beschreibung
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound with the molecular formula C10H20N2O3 . It is also known by other names such as Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular weight of Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is 216.28 g/mol . The IUPAC name for this compound is tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate . The InChIKey for this compound is MLTCALYMVICSBJ-HTQZYQBOSA-N .Physical And Chemical Properties Analysis
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has a molecular weight of 216.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 216.14739250 g/mol . The topological polar surface area of the compound is 70.6 Ų .Wissenschaftliche Forschungsanwendungen
- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance. The development of technology for methyl tert-butyl ether removal has become a priority .
- Methods : The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether. The materials commonly used in combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
- Results : Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed. The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
- Application : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
- Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Methods : The study involves the use of various excipients and the observation of their interactions with proteins in the presence of tert-butyl alcohol .
- Results : The results of this study are not explicitly mentioned in the source .
Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal
Interactions Between Proteins and Excipients in the Presence of Tert-Butyl Alcohol
- This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .
tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride
- This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .
tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



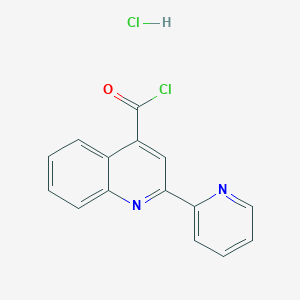
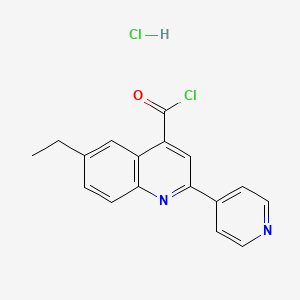
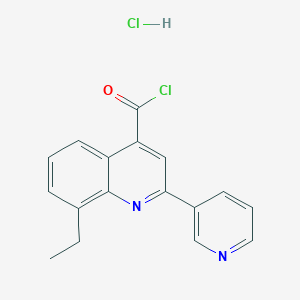
amine hydrochloride](/img/structure/B1396763.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
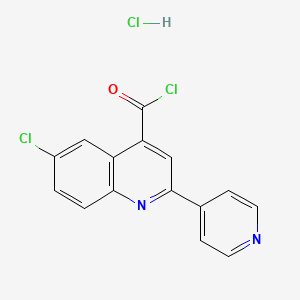
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
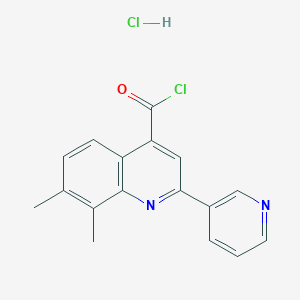
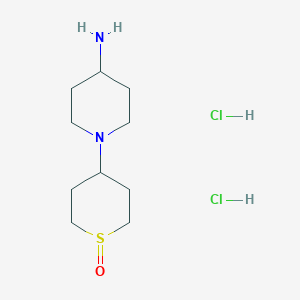
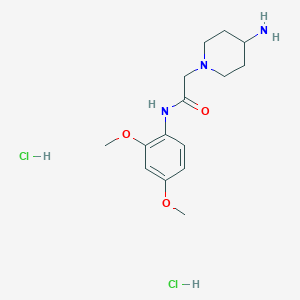
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)